molecular formula C19H16FN3O4S B2660606 5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide CAS No. 878059-98-4

5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide

Cat. No. B2660606
CAS RN: 878059-98-4
M. Wt: 401.41
InChI Key: OIPJFWQTKASUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide is a compound that belongs to the family of nicotinamide derivatives. It has been studied for its potential use in various scientific research applications, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a key role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cell survival and growth. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can result in cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, this compound has also been studied for its effects on metabolism and inflammation. It has been shown to improve glucose metabolism and reduce inflammation in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide in lab experiments is its specificity for NAMPT inhibition. This allows for more precise targeting of cancer cells or other cells of interest. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide. One area of interest is the development of more effective formulations or delivery methods to improve the compound's solubility and bioavailability. Other potential future directions include studying the compound's effects on other diseases or conditions, such as neurodegenerative disorders or autoimmune diseases, and exploring its potential use in combination with other cancer treatments.

Synthesis Methods

The synthesis method of 5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline to form 5-(4-fluorophenylsulfonamido)-4-methoxyaniline. This compound is then reacted with nicotinoyl chloride to produce the final product.

Scientific Research Applications

5-(4-fluorophenylsulfonamido)-N-(4-methoxyphenyl)nicotinamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has also been studied for its potential use as a radiosensitizer, which can increase the effectiveness of radiation therapy in cancer treatment.

properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c1-27-17-6-4-15(5-7-17)22-19(24)13-10-16(12-21-11-13)23-28(25,26)18-8-2-14(20)3-9-18/h2-12,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPJFWQTKASUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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